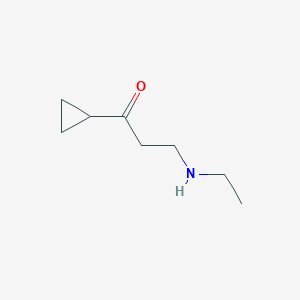
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a methanesulfonylethyl group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Bromomethyl Group: This can be done via bromination of a methyl group attached to the cyclopropane ring using reagents like N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Methanesulfonylethyl Group: This step involves the alkylation of the cyclopropane ring with a suitable methanesulfonyl derivative, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the bromomethyl group can be eliminated to form a cyclopropylidene intermediate.
Oxidation and Reduction: The methanesulfonylethyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in non-polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted cyclopropane derivatives.
Elimination Reactions: Cyclopropylidene intermediates or alkenes.
Oxidation and Reduction: Sulfonic acids or sulfides.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the bromomethyl and methanesulfonylethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)cyclopropane: Lacks the methanesulfonylethyl group, making it less versatile in certain reactions.
1-(Methanesulfonylethyl)cyclopropane:
Cyclopropylmethyl bromide: Similar in structure but lacks the methanesulfonylethyl group.
Uniqueness
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane is unique due to the presence of both the bromomethyl and methanesulfonylethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and material science.
Eigenschaften
Molekularformel |
C7H13BrO2S |
|---|---|
Molekulargewicht |
241.15 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(2-methylsulfonylethyl)cyclopropane |
InChI |
InChI=1S/C7H13BrO2S/c1-11(9,10)5-4-7(6-8)2-3-7/h2-6H2,1H3 |
InChI-Schlüssel |
CGIJHGVJCFHGRS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCC1(CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


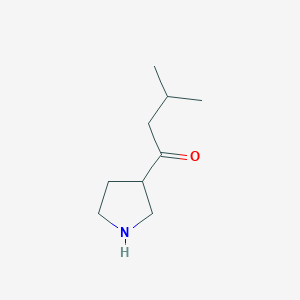
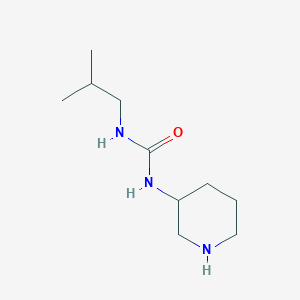
![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)
![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)
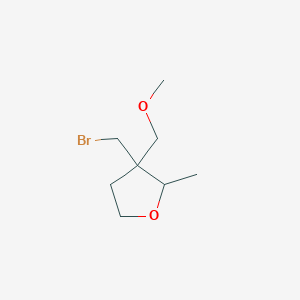

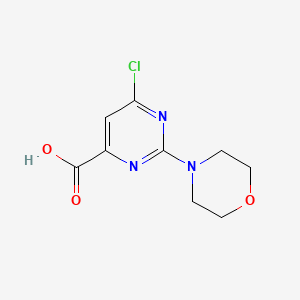


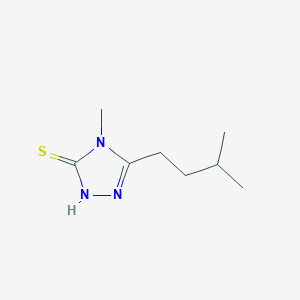
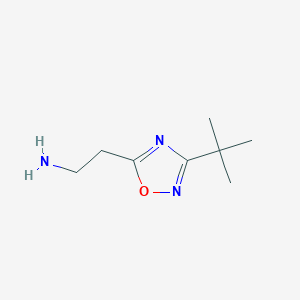

![1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)
